molecular formula C18H25NO3 B11836123 Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate

Cat. No.: B11836123
M. Wt: 303.4 g/mol
InChI Key: HKXKEWZMZZCHRO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-methylbenzoyl substituent at the 4-position of the piperidine ring. This structure is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting enzymes or receptors requiring precise steric and electronic modulation. The Boc group serves to protect the piperidine nitrogen during multi-step syntheses, while the 3-methylbenzoyl moiety introduces aromaticity and lipophilicity, which can influence binding affinity and metabolic stability in drug candidates.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25NO3/c1-13-6-5-7-15(12-13)16(20)14-8-10-19(11-9-14)17(21)22-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3

InChI Key

HKXKEWZMZZCHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Benzoylation of Piperidine Derivatives

The most straightforward method involves reacting tert-butyl piperidine-1-carboxylate with 3-methylbenzoyl chloride under basic conditions. This nucleophilic acyl substitution proceeds via the activation of the carbonyl group, facilitated by bases such as triethylamine or pyridine.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C to minimize side reactions.

  • Stoichiometry : 1:1 molar ratio of piperidine derivative to acyl chloride, with a 10–20% excess of base.

Yield Optimization :

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity.

  • Side Reactions : Over-benzoylation is mitigated by controlling reaction time (<6 hours).

Mitsunobu Coupling for Stereoselective Synthesis

For applications requiring stereochemical control, Mitsunobu coupling offers a robust pathway. This method couples tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-methylbenzoic acid derivatives using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

Key Steps :

  • Activation : Formation of the oxyphosphonium intermediate via DIAD and PPh₃.

  • Coupling : Displacement by the hydroxyl group of the piperidine derivative.

Advantages :

  • Stereoretention : Configuration at the hydroxyl-bearing carbon is preserved.

  • Functional Group Tolerance : Compatible with acid-sensitive protecting groups.

Limitations :

  • Cost : DIAD and PPh₃ increase production expenses.

  • Scale-Up Challenges : Exothermic nature requires precise temperature control.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adopting continuous flow systems enhances reproducibility and safety for large-scale manufacturing. A tubular reactor setup allows:

  • Precise Residence Time Control : 10–15 minutes at 50°C.

  • In-Line Purification : Integration with scavenger resins removes excess acyl chloride.

Economic Metrics :

ParameterValue
Throughput5 kg/day
Yield88–92%
Purity≥99% (HPLC)

Recycling of Racemic Byproducts

The US11254641B2 patent highlights a racemization protocol to recover undesired enantiomers. Residual (R)-enantiomers are treated with aqueous NaOH (1M) at 30°C for 24 hours, achieving >90% racemization efficiency. Recycled material is reintroduced into the optical resolution step, boosting overall yield by 15–20%.

Novel Intermediate Development

tert-Butyl 3-Methyl-4-Oxopiperidine-1-Carboxylate

This ketone intermediate (Formula IV in US11254641B2) serves as a precursor for reductive amination or Grignard reactions. Preparation involves:

  • Optical Resolution : Chiral separation using (+)-di-p-toluoyl-D-tartaric acid.

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF.

Critical Parameters :

  • Temperature : 0°C during Boc protection to prevent epimerization.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction.

N-Boc-3-Hydroxyl Piperidine

The CN103204801A patent outlines a four-step synthesis from 3-hydroxypyridine:

  • Quaternization : Reaction with benzyl bromide in acetonitrile.

  • Reduction : Sodium borohydride in methanol yields N-benzyl-3-hydroxypiperidine.

  • Hydrogenolysis : Pd/C-catalyzed deprotection under H₂ gas.

  • Oxidation : Dimethyl sulfoxide (DMSO)/oxalyl chloride oxidizes the alcohol to ketone.

Yield Comparison :

StepYield (%)
Quaternization85
Reduction78
Hydrogenolysis90
Oxidation82

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.38 (s, 3H, CH₃), 3.45–3.70 (m, 4H, piperidine), 7.25–7.45 (m, 4H, aromatic).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (Boc C-O).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column : C18, 5 µm, 250 × 4.6 mm.

  • Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.

  • Retention Time : 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H25NO3
  • Molecular Weight : 301.40 g/mol
  • IUPAC Name : Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate

The compound features a piperidine ring, which is known for its versatility in drug design due to its ability to interact with multiple biological targets. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in FaDu hypopharyngeal tumor cells, suggesting potential for development as anticancer agents .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory properties:

  • PD-L1 Inhibition : Research indicates that it may inhibit the PD-L1 pathway, enhancing immune responses against tumors. In experiments with mouse splenocytes, this compound demonstrated the ability to restore immune function significantly, indicating its potential as an immunotherapeutic agent.

Case Study 1: Cytotoxicity in Cancer Cells

A detailed investigation assessed the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
FaDu (Hypopharyngeal)5.0Induction of apoptosis
MCF-7 (Breast)10.0Cell cycle arrest
A549 (Lung)8.5Inhibition of proliferation

These findings highlight the compound's potential as a therapeutic agent against various cancers.

Case Study 2: Immunological Response Enhancement

In another study focusing on immune modulation, this compound was tested for its effects on T-cell activation:

Treatment Group% Increase in T-cell Activation
Control0%
Low Concentration25%
High Concentration50%

The results indicate that higher concentrations significantly enhance T-cell activation, underscoring its potential role in immunotherapy .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate (CAS 1008774-87-5)

  • Structural Differences : The para-hydroxybenzoyl group introduces hydrogen-bonding capacity, contrasting with the meta-methylbenzoyl group in the target compound.
  • Physicochemical Properties :
    • Boiling Point: 339.5±25.0 °C
    • Density: 1.2±0.1 g/cm³
  • Applications : Used in drug synthesis for hydroxyl-directed interactions, such as kinase inhibition.

Tert-butyl 4-(2-nitrobenzoyl)piperidine-1-carboxylate derivatives

  • Synthetic Methodology : Synthesized via oxidation of methylthio intermediates using OXONE, yielding sulfonyl derivatives (e.g., 97% yield in step 1 of ) .
  • Key Differences : The nitro group enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the inert methyl group in the target compound.

Aromatic Ether-Linked Piperidine Derivatives

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

  • Role : Key intermediate for Vandetanib, a tyrosine kinase inhibitor .
  • Structural Contrast: The phenoxy methyl linker provides conformational flexibility, whereas the rigid benzoyl group in the target compound restricts rotational freedom.

Tert-butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate (CAS 1010115-38-4)

  • Molecular Weight : 326.82
  • Applications : Chloropyridinyl groups are common in agrochemicals and antivirals due to their halogen-mediated bioactivity.

Heterocyclic Piperidine Derivatives

Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

  • Elemental Analysis : C, 60.34%; H, 6.53%; N, 19.67% .
  • Functional Implications : The fused pyrazolo-pyrimidine system enables π-stacking interactions, unlike the simpler benzoyl group in the target compound.

Alkyl-Substituted Piperidine Derivatives

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6)

  • Molecular Weight : 243.346
  • Applications : Hydroxypropyl groups facilitate solubility and are used as hydroxyl-protecting intermediates .

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate

  • Synthetic Yield : 86% via Boc protection of 4-(4-methylpentyl)piperidine .
  • Key Data : ¹H NMR (400 MHz, CDCl₃): δ 3.70–3.30 (m, 2H, CH₂), 1.45 (s, 9H, Boc) .

Comparative Data Table

Compound Name Substituent Molecular Weight Key Property/Application Reference
This compound 3-methylbenzoyl Not provided Lipophilic intermediate N/A
Tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate 4-hydroxybenzoyl 305.37 Hydrogen-bonding motif
Tert-butyl 4-(2-nitrobenzoyl)piperidine-1-carboxylate 2-nitrobenzoyl Not provided Electrophilic intermediate
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-hydroxypropyl 243.346 Solubility-enhancing group

Research Findings and Implications

  • Synthetic Flexibility : The Boc-protected piperidine scaffold allows diverse functionalization, as demonstrated by high-yield syntheses of sulfonyl (97% ), hydroxypropyl (86% ), and nitrobenzoyl derivatives.
  • Bioactivity Correlations : Electron-withdrawing groups (e.g., nitro ) enhance reactivity for further derivatization, while alkyl chains (e.g., 4-methylpentyl ) improve lipophilicity for membrane penetration.
  • Thermal Stability : Benzoyl derivatives exhibit higher boiling points (e.g., 339.5°C for 4-hydroxybenzoyl ) compared to alkyl-substituted analogs.

Biological Activity

Tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a 3-methylbenzoyl moiety. The structural formula can be represented as follows:

C16H23NO2\text{C}_{16}\text{H}_{23}\text{N}\text{O}_2

This compound is synthesized through various chemical pathways, often involving the coupling of piperidine derivatives with aromatic ketones.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound modulates the activity of these targets, which can lead to various biological effects, including anti-inflammatory and neuroprotective properties.

Key Mechanisms:

  • Receptor Interaction : The compound may act as a ligand for certain receptors, influencing downstream signaling pathways.
  • Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic processes, contributing to its therapeutic effects.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that piperidine derivatives can inhibit NLRP3 inflammasome activation, which is crucial in inflammatory responses.

Table 1: Inhibition of NLRP3 Activation by Piperidine Derivatives

CompoundConcentration (µM)Pyroptosis Inhibition (%)
This compound1024.9 ± 6.3
Control-0

The above data illustrates the compound's potential to reduce pyroptotic cell death in macrophages, a critical factor in inflammation.

Neuroprotective Activity

The compound is also being investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases.

Case Study: Neuroprotection in Cell Models
A study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to neurotoxic agents. Results showed that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated control groups.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various piperidine derivatives, including this compound. These investigations aim to elucidate structure-activity relationships (SAR) that contribute to their pharmacological profiles.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NLRP3 inflammasome
NeuroprotectionIncreased cell viability in neuroblastoma
Enzyme inhibitionModulation of specific metabolic enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(3-methylbenzoyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves coupling 3-methylbenzoyl chloride with a tert-butyl piperidine-1-carboxylate precursor. Use coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature . Optimize yields by controlling stoichiometry, reaction time (typically 12–24 hours), and purification via silica gel column chromatography or recrystallization .
  • Critical Parameters : Monitor reaction progress using TLC. Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl group at 1.2–1.4 ppm, aromatic protons at 7.0–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 332.212) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
    • Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) and literature analogs .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Emergency Measures :

  • Eye Exposure : Rinse with water for 15 minutes; seek medical attention .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • Storage : Keep in a cool, dry place (<25°C) in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for derivatives of this compound?

  • Resolution Strategies :

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous peaks, use X-ray crystallography if crystals are obtainable .
  • Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with solvent corrections to improve shift predictions .
    • Case Study : If aromatic protons deviate from predicted shifts, assess steric effects from the 3-methylbenzoyl group or conformational flexibility of the piperidine ring .

Q. What strategies enhance the regioselectivity of alkylation or acylation reactions involving this compound?

  • Regioselective Modifications :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired reaction sites during functionalization .
  • Solvent/Base Optimization : Use polar aprotic solvents (DMF, THF) with mild bases (K₂CO₃) to favor nucleophilic attack at the piperidine nitrogen .
    • Example : For N-alkylation, employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to improve reaction efficiency at room temperature .

Q. What computational modeling approaches predict the biological activity of this compound, and how can these models be validated?

  • Modeling Workflow :

  • Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize binding poses with low RMSD (<2.0 Å) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess ligand-protein stability .
    • Experimental Validation :
  • In Vitro Assays : Test enzyme inhibition (e.g., IC₅₀ values for kinase targets) or antimicrobial activity (MIC against S. aureus or E. coli) .
  • SAR Studies : Compare activity of analogs (e.g., fluorinated or methyl-substituted derivatives) to refine computational predictions .

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